5-(Diazomethyl)-4-phenyl-1,2,3-thiadiazole
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Overview
Description
5-(Diazomethyl)-4-phenyl-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a diazomethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diazomethyl)-4-phenyl-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-1,2,3-thiadiazole with diazomethane. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of diazomethane, which is highly reactive and potentially explosive .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited large-scale applications. the synthesis in a laboratory setting can be scaled up with appropriate safety measures to handle diazomethane.
Chemical Reactions Analysis
Types of Reactions
5-(Diazomethyl)-4-phenyl-1,2,3-thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The diazomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted thiadiazoles.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with alkenes and alkynes to form new heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Transition metal catalysts, such as rhodium and copper, are often used to facilitate cycloaddition reactions.
Major Products
The major products formed from these reactions include various substituted thiadiazoles and new heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Diazomethyl)-4-phenyl-1,2,3-thiadiazole has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with antimicrobial and anticancer properties.
Material Science: It can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(Diazomethyl)-4-phenyl-1,2,3-thiadiazole involves the reactivity of the diazomethyl group. This group can generate reactive intermediates, such as carbenes, which can then interact with various molecular targets. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological systems .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds share a similar nitrogen-rich heterocyclic structure and exhibit comparable reactivity in cycloaddition reactions.
Uniqueness
5-(Diazomethyl)-4-phenyl-1,2,3-thiadiazole is unique due to the presence of both a diazomethyl group and a thiadiazole ring. This combination imparts distinct reactivity and potential for diverse applications, setting it apart from other similar compounds .
Properties
CAS No. |
87894-06-2 |
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Molecular Formula |
C9H6N4S |
Molecular Weight |
202.24 g/mol |
IUPAC Name |
5-(diazomethyl)-4-phenylthiadiazole |
InChI |
InChI=1S/C9H6N4S/c10-11-6-8-9(12-13-14-8)7-4-2-1-3-5-7/h1-6H |
InChI Key |
HOFJJUIOCMIYDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C=[N+]=[N-] |
Origin of Product |
United States |
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